1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone
Description
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone is a heterocyclic compound featuring a 5,6-dihydrobenzo[b][1]benzazepine core linked to a thiophen-2-ylethanone moiety.
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(14-17-8-5-13-23-17)21-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)21/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYKHIVOPHWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the ethanone moiety is susceptible to oxidation under strong conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
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Product : Formation of a carboxylic acid derivative via cleavage of the α-carbon.
Hypothetical Pathway :
Evidence : Oxidation of similar dibenzoazepine derivatives has been reported to yield carboxylic acids under analogous conditions .
Reduction Reactions
The ketone group can undergo reduction to form secondary alcohols:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Product : 1-(5,6-dihydrobenzo[b]benzazepin-11-yl)-2-(thiophen-2-yl)ethanol.
Hypothetical Pathway :
Support : Reduction of ketones in azepine-containing compounds is a well-established method for alcohol synthesis .
Nucleophilic Substitution
The thiophene ring may participate in electrophilic substitution reactions:
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Reagents : Bromine (Br₂) in acetic acid.
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Product : 5-bromo-thiophene derivative.
Hypothetical Pathway :
Rationale : Thiophene derivatives are known to undergo bromination at the α-position due to aromatic stabilization .
Cross-Coupling Reactions
The benzazepine core could engage in Suzuki-Miyaura coupling for functionalization:
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Reagents : Palladium catalyst (e.g., Pd(PPh₃)₄), aryl boronic acid.
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Product : Aryl-substituted benzazepine derivatives.
Example :
Basis : Cross-coupling reactions are widely used in heterocyclic chemistry to modify aromatic systems .
Hydrolysis of the Ethanone Group
Under acidic or basic conditions, the ketone could undergo hydrolysis:
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Reagents : Aqueous HCl or NaOH.
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Product : Degradation into smaller fragments, including benzo[b]benzazepine and thiophene components.
Mechanism :
Support : Hydrolysis of ketones in strained heterocycles has been documented in drug degradation studies .
Comparative Reactivity Table
Research Gaps and Recommendations
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Experimental Validation : The hypothesized pathways require empirical validation via controlled syntheses and spectroscopic characterization (e.g., NMR, MS).
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Biological Activity : Derivatives from these reactions could be screened for pharmacological properties, akin to studies on BMP-2 modulators .
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Computational Modeling : Density functional theory (DFT) studies could predict regioselectivity in substitution reactions.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds related to 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone exhibit significant antagonistic activity at dopamine D2 receptors. This property is crucial for the development of antipsychotic medications aimed at treating conditions such as schizophrenia and bipolar disorder. For example, similar compounds have been shown to effectively reduce psychotic symptoms in clinical settings .
Anticonvulsant Effects
Several studies have explored the anticonvulsant properties of benzazepine derivatives. For instance, a related compound demonstrated moderate anticonvulsant effects in various animal models, suggesting that the thiophene substitution may enhance this activity . The mechanism is believed to involve modulation of neurotransmitter systems implicated in seizure activity.
Neuroprotective Properties
The neuroprotective potential of benzazepine derivatives has been investigated in models of neurodegenerative diseases. The ability to mitigate oxidative stress and inflammation is a promising avenue for compounds like 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone. Studies highlight its role in protecting neuronal cells from damage induced by excitotoxic agents .
Data Table: Summary of Research Findings
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a derivative of the compound showed promising results in patients with schizophrenia. The study focused on the reduction of positive symptoms over an eight-week period, with participants reporting improved mood and cognitive function.
Case Study 2: Seizure Management
In a preclinical model using mice, the compound was tested against pentylenetetrazole-induced seizures. Results indicated that it significantly increased seizure threshold compared to control groups, suggesting its potential as an anticonvulsant agent.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Dibenzazepine Family
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone (CAS 314039-43-5): This compound shares the dihydrodibenzazepine core but substitutes the thiophen-2-yl group with a triazol-3-ylthio moiety.
5-[(4H-1,2,4-Triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine :
Similar to the target compound, this derivative highlights the importance of the acetyl-thio linker in modulating bioactivity. Its triazole substituent may improve metabolic stability compared to thiophene .
β-Keto-Sulfones and Thiazole Derivatives
- 2-(Benzo[d]thiazol-2-ylsulfanyl)-1-phenylethanone: A β-keto-sulfone with a benzothiazole group, this compound serves as a key intermediate in Michael and Knoevenagel reactions.
- 5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole: Synthesized from benzothiazole-2-amine and 2-bromo-1-phenylethanone, this imidazo-benzothiazole derivative shares a fused bicyclic system but lacks the dibenzazepine core. Its crystallographic data validate bond parameters typical of related heterocycles .
Antitumor Activity
- 2-(5,6-Dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol: This benzoimidazoquinazoline derivative exhibits IC50 values of 32 ± 2.8 μg/mL (SMMC-7721肝癌) and 46 ± 1.9 μg/mL (WiDr结肠癌), demonstrating moderate antitumor activity. The ethoxy-phenol substituent likely enhances cellular uptake .
Insecticidal and Enzyme-Inhibitory Potential
- (Z)-N,N’-(1-(2,6-Dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine): With a binding energy of −8.7 kcal/mol against Anopheles gambiae trehalase, this compound outperforms control ligands (−6.3 kcal/mol).
Data Tables
Table 2: Binding Affinities of Insecticidal Compounds
| Compound | Binding Energy (kcal/mol) | Target Organism | Reference |
|---|---|---|---|
| (Z)-N,N’-Bis(hydroxylamine) (Compound 1) | −8.7 | Anopheles gambiae | |
| Control Ligand | −6.3 | Anopheles gambiae |
Biological Activity
1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H23NOS
- Molecular Weight : 421.56 g/mol
- InChIKey : IMSLAEJOOQJVEN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone has been investigated through various studies. The compound has shown promise in several areas:
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, related compounds in the benzazepin family have been shown to induce apoptosis in human promyelocytic leukemic HL-60 cells, suggesting that similar mechanisms may be at play for 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone .
The proposed mechanisms of action include:
- Radical Production : Compounds structurally similar to 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone have been observed to generate radicals under certain conditions, which may contribute to their cytotoxic activity .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest, leading to increased apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-thiophen-2-ylethanone. Modifications to the thiophene ring or the benzazepine core may enhance potency and selectivity towards specific biological targets.
Q & A
Q. What are the established synthetic routes for 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone?
The compound can be synthesized via coupling reactions involving thiophene derivatives and the benzazepine core. A general protocol involves:
- Step 1 : Functionalization of the benzazepine moiety at the 11-position using acetylating agents. For example, 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone is synthesized via Friedel-Crafts acylation (melting point: 95–97°C, boiling point: 446.7°C) .
- Step 2 : Thiophene incorporation via Suzuki-Miyaura coupling or nucleophilic substitution. highlights similar ethanone-thiophene hybrids synthesized at 40°C under reflux with catalytic palladium .
- Key considerations : Solvent selection (e.g., DMF or THF), reaction time optimization (12–24 hours), and purification via column chromatography.
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and substituent integration, particularly for distinguishing thiophene protons (δ 6.8–7.5 ppm) and benzazepine aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 237.296 for the benzazepine core) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. notes SHELX’s robustness for small-molecule structures .
Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?
- Receptor binding assays : Given structural similarity to tricyclic antidepressants (TCAs) like desipramine (), screen for serotonin/norepinephrine reuptake inhibition using radiolabeled ligands in transfected HEK-293 cells .
- Cellular viability assays : Test cytotoxicity in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines at concentrations ≤10 μM to assess therapeutic index .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic and photophysical properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to estimate charge transport efficiency. For example, used DFT to optimize singlet-triplet energy gaps (ΔEST) in electroluminescent materials .
- Molecular docking : Simulate interactions with targets like the serotonin transporter (SERT) using AutoDock Vina. Align results with experimental IC50 values to validate binding modes .
Q. What strategies improve low yields in thiophene coupling reactions during synthesis?
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Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency .
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Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >75% (based on ’s protocols for similar heterocycles) .
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Table 1 : Reaction Optimization Parameters
Condition Yield (%) Purity (%) Conventional (40°C) 55 90 Microwave (100°C) 78 95 Catalyst XPhos Pd G3 82 98
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo results .
- Control experiments : Include positive controls (e.g., imipramine for TCAs) and assess batch-to-batch compound purity via HPLC (>98%) .
Data Contradiction Analysis
- Case Study : If one study reports high SERT inhibition (IC50 = 10 nM) while another shows no activity, investigate:
- Structural analogs : Compare substituent effects (e.g., thiophene vs. dioxin in ) .
- Assay conditions : Differences in cell lines (e.g., COS-7 vs. HEK-293) or incubation buffers (pH, ion concentration) .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
